An In-Depth Technical Guide to 2-Chloro-6-fluoro-3-methylbenzenesulfonyl Chloride: Structure, Synthesis, and Applications
An In-Depth Technical Guide to 2-Chloro-6-fluoro-3-methylbenzenesulfonyl Chloride: Structure, Synthesis, and Applications
Executive Summary: 2-Chloro-6-fluoro-3-methylbenzenesulfonyl chloride is a polysubstituted aromatic sulfonyl chloride. Its unique arrangement of electron-withdrawing (chloro, fluoro, sulfonyl chloride) and electron-donating (methyl) groups on a benzene ring makes it a highly valuable and reactive intermediate for organic synthesis. The sulfonyl chloride moiety serves as a potent electrophilic site, enabling the construction of complex sulfonamide and sulfonate ester derivatives. This guide provides a comprehensive overview of its molecular structure, a logical synthetic approach, its expected analytical profile, and its potential applications, particularly for professionals in chemical research and drug development. The strategic placement of halogen atoms also suggests its utility in creating molecules where halogen bonding can be exploited to enhance binding affinity to biological targets.[1]
Molecular Identity and Physicochemical Properties
Nomenclature and Identifiers
The structural complexity of 2-Chloro-6-fluoro-3-methylbenzenesulfonyl chloride necessitates a systematic approach to its identification.
| Identifier | Value |
| IUPAC Name | 2-Chloro-6-fluoro-3-methylbenzene-1-sulfonyl chloride |
| Molecular Formula | C₇H₅Cl₂FO₂S |
| Canonical SMILES | CC1=CC(F)=C(S(=O)(=O)Cl)C(Cl)=C1 |
| Molecular Weight | 243.08 g/mol |
| CAS Number | Not assigned / Not publicly available |
Note: As of this guide's publication, a specific CAS number for this compound has not been publicly registered, indicating its status as a novel or specialized chemical intermediate.
Core Molecular Structure
The molecule is built on a benzene ring scaffold with five substituents. The sulfonyl chloride group at position 1 is the primary functional group. The ortho positions (2 and 6) are substituted with a chloro and a fluoro group, respectively. This di-ortho substitution pattern creates significant steric and electronic effects that influence the reactivity of the sulfonyl chloride group.[2] A methyl group is located at the meta position (3).
Caption: Molecular structure of 2-Chloro-6-fluoro-3-methylbenzenesulfonyl chloride.
Calculated Physicochemical Properties
The following properties are estimated based on computational models and provide insight into the molecule's behavior in various chemical environments.
| Property | Predicted Value | Source/Method |
| Topological Polar Surface Area (TPSA) | 34.14 Ų | ChemScene[3] |
| LogP (Octanol-Water Partition Coeff.) | 2.06 - 2.60 | ChemScene, PubChem[3][4] |
| Hydrogen Bond Donors | 0 | ChemScene[3] |
| Hydrogen Bond Acceptors | 2 (Oxygen atoms) | ChemScene[3] |
| Rotatable Bonds | 1 (C-S bond) | ChemScene[3] |
Synthesis and Purification
Rationale and Retrosynthetic Analysis
The most direct and reliable method for synthesizing aryl sulfonyl chlorides is the Sandmeyer-type reaction starting from the corresponding aniline.[5] This approach is well-established for producing a wide variety of substituted benzenesulfonyl chlorides.[6] The key precursor is therefore 2-chloro-6-fluoro-3-methylaniline. The synthesis involves two main transformations: the diazotization of the primary amine and the subsequent sulfochlorination.
Proposed Synthetic Pathway
The synthesis begins with the diazotization of 2-chloro-6-fluoro-3-methylaniline using sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C) to form an unstable diazonium salt. This intermediate is then immediately introduced into a solution of sulfur dioxide saturated in a suitable solvent (like acetic acid) with a copper(I) chloride catalyst. This results in the formation of the target sulfonyl chloride.
Caption: Proposed two-step synthesis of the target compound from its aniline precursor.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for analogous compounds and should be performed with appropriate safety precautions in a well-ventilated fume hood.[6]
-
Diazotization: a. Prepare a solution of 2-chloro-6-fluoro-3-methylaniline (1.0 equiv) in a mixture of glacial acetic acid and concentrated hydrochloric acid. b. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise, ensuring the temperature does not exceed 5 °C. d. Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
Sulfochlorination: a. In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid, also cooled to 0-5 °C. b. Add a catalytic amount of copper(I) chloride (CuCl) to this solution. c. Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl mixture via a dropping funnel. Vigorous gas evolution (N₂) will be observed. Maintain the temperature below 10 °C throughout the addition. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: a. Carefully pour the reaction mixture over crushed ice. A solid or oily product should separate. b. Extract the product into a suitable organic solvent, such as dichloromethane or diethyl ether (3x volume). c. Combine the organic layers and wash sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize excess acid), and finally, brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. e. The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Structural Elucidation and Spectroscopic Profile
Characterization of the final product is crucial to confirm its identity and purity. The following spectroscopic signatures are predicted based on the molecule's structure.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Region (7.0-8.0 ppm): Two signals, likely a doublet and a triplet (or doublet of doublets), integrating to 1H each, showing coupling to each other and to the ¹⁹F nucleus. - Aliphatic Region (2.3-2.6 ppm): A singlet integrating to 3H, corresponding to the methyl group. |
| ¹³C NMR | - Aromatic Region (110-165 ppm): Six distinct signals for the aromatic carbons. The carbons bonded to fluorine and chlorine will show characteristic coupling (large ¹JCF, smaller ²JCF, etc.) and have their chemical shifts significantly influenced by the halogens. - Aliphatic Region (15-25 ppm): One signal for the methyl carbon. |
| ¹⁹F NMR | - A single resonance, likely a multiplet, due to coupling with the ortho and meta aromatic protons. |
| IR Spectroscopy | - S=O Stretching: Two strong, characteristic absorption bands around 1370-1390 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).[7] - S-Cl Stretching: A band in the 550-600 cm⁻¹ region. - C-F Stretching: A strong band around 1200-1300 cm⁻¹. - Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A cluster of peaks around m/z 242, 244, and 246, reflecting the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl). - Key Fragment: A prominent peak corresponding to the loss of the chlorine radical from the sulfonyl group ([M-Cl]⁺) at m/z 207. |
Chemical Reactivity and Synthetic Utility
The Sulfonyl Chloride: An Electrophilic Hub
The core reactivity of 2-chloro-6-fluoro-3-methylbenzenesulfonyl chloride is dominated by the sulfonyl chloride functional group.[8] The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to attack by a wide range of nucleophiles.[9] The ortho-substituents (Cl and F) can sterically hinder the approach to the sulfur center, which may decrease the reaction rate compared to unhindered sulfonyl chlorides but also offers a handle for tuning selectivity.[2]
Key Reactions: Building Blocks for Drug Discovery
The most common and synthetically valuable reactions of this compound involve the displacement of the sulfonyl chloride with amine or alcohol nucleophiles.[10]
-
Sulfonamide Formation: Reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, yields the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in many drugs.[7][11]
-
Sulfonate Ester Formation: Reaction with alcohols or phenols, also in the presence of a base, produces sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions, making them useful intermediates for further molecular elaboration.[8][9]
Caption: Key synthetic transformations of 2-chloro-6-fluoro-3-methylbenzenesulfonyl chloride.
The presence of multiple halogens and a methyl group on the aromatic ring provides medicinal chemists with several points for modification or for influencing pharmacokinetic properties (e.g., lipophilicity, metabolic stability). This makes the compound a versatile scaffold for building libraries of potential drug candidates.[12]
Safety, Handling, and Storage
Benzenesulfonyl chlorides as a class are hazardous materials that require careful handling.[13][14][15]
| Aspect | Guideline |
| Hazard Identification | Corrosive. Causes severe skin burns and eye damage.[13] Moisture Sensitive. Reacts with water (including atmospheric moisture) to produce corrosive hydrochloric acid and 2-chloro-6-fluoro-3-methylbenzenesulfonic acid. |
| Handling Procedures | - Ventilation: Use only in a well-ventilated chemical fume hood.[14] - Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield. |
| First Aid Measures | - Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[15] - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15] - Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[16] - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[14] |
| Storage & Disposal | - Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from moisture and incompatible materials (e.g., bases, alcohols, amines).[16] Store under an inert atmosphere (e.g., argon or nitrogen). - Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Conclusion
2-Chloro-6-fluoro-3-methylbenzenesulfonyl chloride stands out as a promising and highly functionalized building block for advanced organic synthesis. Its defined stereoelectronic properties, governed by the unique substitution pattern on the aromatic ring, combined with the reliable reactivity of the sulfonyl chloride group, make it an attractive tool for researchers in medicinal chemistry and materials science. While its handling requires strict adherence to safety protocols due to its corrosive and moisture-sensitive nature, its potential for creating novel sulfonamides and other complex molecules justifies its synthesis and application in demanding research and development environments.
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Al-Amiery, A. A., et al. (2023). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Egyptian Journal of Chemistry, 66(5), 231-239. [Link]
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Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–864. [Link]
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Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-204. [Link]
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Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. (2024, May 17). ChemRxiv. [Link]
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Benzenesulfonyl Chloride: Properties, Applications, and Synthesis. (2024, October 8). LinkedIn. [Link]
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2-Chloro-6-methylbenzenesulfonyl chloride, 98%. Thermo Fisher Scientific. [Link]
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